2-ethylazetidine hydrochloride chemical structure and properties
2-ethylazetidine hydrochloride chemical structure and properties
An In-depth Technical Guide to 2-Ethylazetidine Hydrochloride for Advanced Research
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-ethylazetidine hydrochloride, a substituted four-membered nitrogen-containing heterocycle of significant interest in medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical properties, synthesis, and analytical characterization, while also exploring its potential applications from a drug discovery perspective. The content is structured to provide both foundational knowledge and actionable insights for researchers and scientists.
Introduction: The Significance of the Azetidine Scaffold
Azetidines are four-membered nitrogen-containing heterocycles that have garnered considerable attention in pharmaceutical research.[1] Their unique structural and chemical characteristics, largely dictated by the inherent ring strain of the four-membered ring, make them valuable building blocks in the synthesis of novel bioactive molecules.[2][3] The azetidine motif is found in several FDA-approved drugs, where it often contributes to improved metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[4] The hydrochloride salt form of azetidine derivatives, such as 2-ethylazetidine hydrochloride, is frequently utilized to enhance aqueous solubility, a critical attribute for drug formulation and delivery.[5]
Chemical Structure and Identification
The foundational step in understanding any chemical entity is to define its structure and key identifiers. 2-Ethylazetidine hydrochloride is comprised of a central azetidine ring substituted at the 2-position with an ethyl group. The nitrogen atom of the azetidine ring is protonated and forms an ionic bond with a chloride ion.
Caption: Chemical structure of 2-Ethylazetidine Hydrochloride.
Table 1: Chemical Identifiers for 2-Ethylazetidine Hydrochloride
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 2-ethylazetidine;hydrochloride | [6] |
| CAS Number | 1803590-85-3 | [6] |
| Chemical Formula | C₅H₁₂ClN | [6] |
| Molecular Weight | 121.61 g/mol | [6] |
| PubChem CID | 119031989 | [6] |
| SMILES | CCC1CCN1.Cl | [6] |
| InChIKey | WJGRSNJCKHVHER-UHFFFAOYSA-N |[6] |
Physicochemical and Safety Properties
The physical and safety properties of a compound are paramount for its handling, storage, and application in experimental settings.
Table 2: Physicochemical and Safety Data
| Property | Value | Reference |
|---|---|---|
| Appearance | Powder | [6] |
| Storage Temperature | 4 °C | [6] |
| Melting Point | Data not available. For reference, the melting point of the related L-Azetidine-2-carboxylic acid is 215-220 °C (decomposes). | [1] |
| Boiling Point | Data not available. For reference, the boiling point of the parent azetidine is 61-62 °C. | [7] |
| Solubility | Expected to have enhanced solubility in aqueous solutions due to its hydrochloride salt form. | [5] |
| Signal Word | Warning | [6] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |[6][8] |
Synthesis of 2-Ethylazetidine Hydrochloride: A Proposed Protocol
Principle: This synthesis involves a two-step process: 1) The intramolecular cyclization of a γ-amino alcohol via activation of the hydroxyl group to form the free base of 2-ethylazetidine, and 2) Conversion to the hydrochloride salt.
Caption: Proposed workflow for the synthesis of 2-Ethylazetidine Hydrochloride.
Experimental Protocol:
-
Step 1: N-Protection of 1-Amino-3-pentanol
-
Dissolve 1-amino-3-pentanol in a suitable solvent such as dichloromethane (DCM) in an ice bath.
-
Add a base, for example, triethylamine (TEA), to the solution.
-
Slowly add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc)₂O, to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and dry the organic layer.
-
Purify the resulting N-Boc-1-amino-3-pentanol by column chromatography.
-
-
Step 2: Intramolecular Cyclization
-
Dissolve the N-Boc-protected amino alcohol in an anhydrous solvent like DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution in an ice bath and add a base such as triethylamine.
-
Add methanesulfonyl chloride (MsCl) dropwise to activate the hydroxyl group by converting it into a good leaving group (mesylate).
-
After the formation of the mesylate, add a stronger base (e.g., sodium hydride) to facilitate the intramolecular nucleophilic substitution (cyclization) to form N-Boc-2-ethylazetidine.[9]
-
Quench the reaction carefully with water and extract the product into an organic solvent.
-
Purify the crude product by column chromatography.
-
-
Step 3: Deprotection and Salt Formation
-
Dissolve the purified N-Boc-2-ethylazetidine in a solvent such as dioxane or diethyl ether.
-
Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane) to the mixture.
-
Stir the reaction at room temperature. The deprotection of the Boc group and the subsequent formation of the hydrochloride salt will lead to the precipitation of the product.
-
Collect the solid product, 2-ethylazetidine hydrochloride, by filtration, wash with a cold solvent, and dry under vacuum.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental spectra for 2-ethylazetidine hydrochloride are not publicly available, the expected chemical shifts can be predicted based on the structure and known values for similar compounds.[8][11][12]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃ or D₂O)
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Ethyl Group | ~1.0 | Triplet | 3H | -CH₂CH ₃ |
| ~1.6-1.8 | Multiplet | 2H | -CH ₂CH₃ | |
| Azetidine Ring | ~2.2-2.5 | Multiplet | 2H | C3-H ₂ |
| ~3.5-3.8 | Multiplet | 2H | C4-H ₂ | |
| ~3.9-4.2 | Multiplet | 1H | C2-H | |
| ~9.0-10.0 | Broad Singlet | 2H | NH ₂⁺ | |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| Ethyl Group | ~10-15 | -CH₂C H₃ | ||
| ~25-30 | -C H₂CH₃ | |||
| Azetidine Ring | ~20-25 | C 3 | ||
| ~45-50 | C 4 |
| | ~60-65 | | | C 2 |
5.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[13]
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~2950-2850 | Strong | C-H stretching (alkyl) |
| ~2700-2400 | Broad, Strong | N-H stretching (ammonium salt) |
| ~1600-1500 | Medium | N-H bending |
| ~1465 | Medium | C-H bending (methylene) |
| ~1380 | Medium | C-H bending (methyl) |
5.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For 2-ethylazetidine (the free base), the expected exact mass can be calculated and observed in high-resolution mass spectrometry.
-
Expected [M+H]⁺ for the free base (C₅H₁₁N): 86.0964 m/z[14]
Applications in Drug Discovery and Medicinal Chemistry
The azetidine scaffold is a privileged structure in medicinal chemistry due to its ability to impart favorable properties to drug candidates.[4] The rigid, three-dimensional nature of the ring can help in optimizing ligand-receptor interactions.
Caption: Role of the azetidine scaffold in drug discovery.
2-substituted azetidines and related compounds have shown a wide range of biological activities, including:
-
Antibacterial and Antifungal Activity: The azetidine ring is a core component of many β-lactam antibiotics.[5][15] Novel substituted azetidines are continuously being explored for their potential to overcome antibiotic resistance.
-
Anticancer Activity: Certain azetidine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5][16]
-
Central Nervous System (CNS) Activity: The rigid structure of the azetidine ring makes it a useful scaffold for designing ligands for CNS targets, such as neurotransmitter receptors and transporters.[17]
Given these precedents, 2-ethylazetidine hydrochloride represents a valuable building block for generating libraries of novel compounds for screening against various biological targets. Its specific ethyl substitution provides a lipophilic handle that can be oriented in a defined three-dimensional space to probe the binding pockets of target proteins.
Conclusion
2-Ethylazetidine hydrochloride is a promising, yet underexplored, chemical entity with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its structure, properties, a plausible synthetic route, and methods for its analytical characterization. By leveraging the unique properties of the azetidine scaffold, researchers can utilize this compound as a key building block in the development of next-generation therapeutics. The information and protocols presented herein are intended to serve as a solid foundation for further research and application of this versatile molecule.
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Michalak, M., & Wicha, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(16), 3549-3566. [Link]
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